molecular formula C7H3BrClFO B582021 3-Bromo-6-chloro-2-fluorobenzaldehyde CAS No. 886615-30-1

3-Bromo-6-chloro-2-fluorobenzaldehyde

Cat. No. B582021
M. Wt: 237.452
InChI Key: WFFSWRXTSBYYKP-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-fluorobenzaldehyde is a chemical compound with the molecular formula C7H3BrClFO . It has a molecular weight of 237.46 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 3-Bromo-6-chloro-2-fluorobenzaldehyde is 1S/C7H3BrClFO/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

3-Bromo-6-chloro-2-fluorobenzaldehyde is a solid at room temperature . It has a boiling point of 92-93°C .

Scientific Research Applications

  • Synthesis of Fluorinated Chromones and Chlorochromones : Bromo-2-fluorobenzaldehyde, a related compound, has been used in synthesizing chalcones and chromones, which were then screened for their antimicrobial activities. This indicates the potential use of similar compounds in pharmaceutical research (Jagadhani, Kundalikar, & Karale, 2014).

  • Experimental and Theoretical Studies on Structural Properties : Research on 4-chloro-3-fluorobenzaldehyde, another related compound, involved experimental and computational studies to understand its structural properties. This kind of research is crucial for the development of new materials and chemicals (Parlak et al., 2014).

  • Investigation of Molecular Structure and Vibrational Spectroscopy : Similar to the above, 2-fluoro-4-bromobenzaldehyde has been studied for its molecular structure and vibrational properties, providing insights important for chemical synthesis and material science applications (Tursun et al., 2015).

  • Analysis in Pharmaceutical Applications : 4-bromo-3-fluorobenzaldehyde was analyzed for its role as a starting material in the production of active drug substances, highlighting the importance of controlling impurities in pharmaceutical manufacturing (Shen et al., 2016).

  • Development of Synthesis Methods : Research has also been conducted on the synthesis of fluorobenzaldehydes from chlorobenzaldehydes, indicating the potential for producing various chemical derivatives for industrial applications (Yoshida & Kimura, 1988).

  • Synthesis of Fluorinated Benzothiazepines and Pyrazolines : A study used 4-Bromo-2-fluorobenzaldehyde in the synthesis of benzothiazepines and pyrazolines, compounds that have potential pharmaceutical applications (Jagadhani, Kundlikar, & Karale, 2015).

  • Synthesis of Methyl 4-Bromo-2-methoxybenzoate : Another study utilized 4-bromo-2-fluorotoluene, a similar compound, for synthesizing a chemical with potential use in various industrial processes (Chen, 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .

properties

IUPAC Name

3-bromo-6-chloro-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFSWRXTSBYYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731482
Record name 3-Bromo-6-chloro-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-chloro-2-fluorobenzaldehyde

CAS RN

886615-30-1
Record name 3-Bromo-6-chloro-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-6-chloro-2-fluorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1-bromo-4-chloro-2-fluorobenzene (20.4 g, 0.100 mol) in THF (50 mL) was slowly added to LDA (0.125 mol) in THF (600 mL) at −50° C. The resulting solution was then warmed to −20° C. and cooled again to −50° C. A solution of DMF (14.6 g, 0.20 mol) in THF (50 mL) was slowly added and the reaction mixture was allowed to warm to room temperature. The reaction was quenched with water (250 mL) and extracted with ethyl acetate (2×150 mL). The combined organic phases were dried and concentrated. The product was recrystallized from hexane to give 3-bromo-6-chloro-2-fluorobenzaldehyde (40.0 g, 0.169 mol): mp 92-93° C.
Quantity
20.4 g
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reactant
Reaction Step One
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0.125 mol
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reactant
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50 mL
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solvent
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600 mL
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solvent
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14.6 g
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reactant
Reaction Step Two
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Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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CC(C)[N-]C(C)C
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Synthesis routes and methods III

Procedure details

Add a 2M LDA in THF (22 mL, 44 mmol) to 1-bromo-4-chloro-2-fluorobenzene (9.2 g, 44 mmol) in THF (100 mL) at −78° C. Stir for 10 minutes. Add DMF (10 mL, 132 mmol) and warm up to room temperature. Add the reaction mixture to ice and water. Extract the mixture with ethyl acetate (100 mL). Wash the organic layer with aqueous LiCl (20 mL, 10%), dry with magnesium sulfate, filter and evaporate solvent under reduced pressure to obtain 5 g (48%) of the title compound as a white solid.
Name
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0 (± 1) mol
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reactant
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9.2 g
Type
reactant
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100 mL
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solvent
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22 mL
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10 mL
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Yield
48%

Citations

For This Compound
2
Citations
JI Day, KN Allen-Moyer, KP Cole - The Journal of Organic …, 2023 - ACS Publications
Within the scope of developing a new route to an active pharmaceutical ingredient intermediate, we had need of a fluorinated indazole. Although an established route was in place, it …
Number of citations: 1 pubs.acs.org
JS Scott, D Stead, B Barlaam, J Breed… - Journal of Medicinal …, 2023 - ACS Publications
Herein, we report the optimization of a meta-substituted series of selective estrogen receptor degrader (SERD) antagonists for the treatment of ER+ breast cancer. Structure-based …
Number of citations: 6 pubs.acs.org

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